molecular formula C13H10FN5 B5810482 N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Cat. No. B5810482
M. Wt: 255.25 g/mol
InChI Key: BIKLNZVXIPYGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PF-06282999, is a small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. This compound has been extensively studied in preclinical models and has shown promising results in clinical trials.

Scientific Research Applications

N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the progression of these diseases.

Mechanism of Action

N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a small molecule inhibitor that targets specific enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of certain kinases, including JAK1, JAK2, and TYK2, which are involved in the regulation of immune response and inflammation. By inhibiting these enzymes, N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can reduce inflammation and prevent the progression of various diseases.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have various biochemical and physiological effects in preclinical models. It has been found to reduce inflammation and prevent the progression of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. The compound has also been found to inhibit the growth of cancer cells in various types of cancer, including lung cancer and breast cancer.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its high potency and specificity for its target enzymes. The compound has been extensively studied in preclinical models and has shown promising results in clinical trials. However, there are also some limitations to using N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the research and development of N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential direction is the development of combination therapies that include N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and other therapeutic agents. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in clinical trials.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves a multi-step process that starts with the reaction of 3-fluoroaniline with 1H-pyrazole-1-carboxylic acid to form the corresponding amide. This intermediate is then reacted with 4-chloro-6-(ethylamino)pyrimidine to form the desired compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

IUPAC Name

N-(3-fluorophenyl)-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5/c14-10-3-1-4-11(7-10)18-12-8-13(16-9-15-12)19-6-2-5-17-19/h1-9H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKLNZVXIPYGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-6-pyrazol-1-ylpyrimidin-4-amine

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